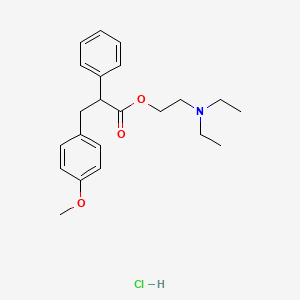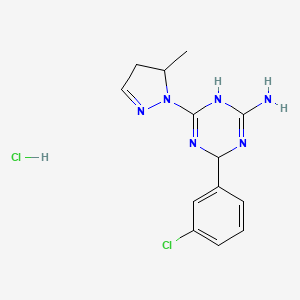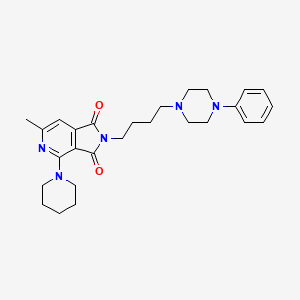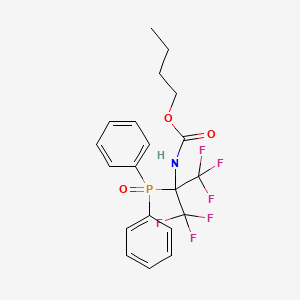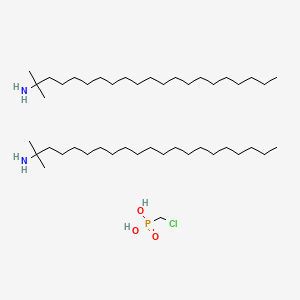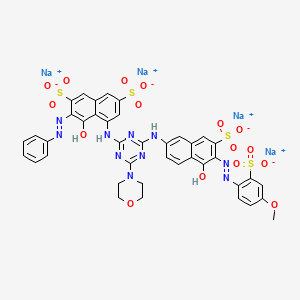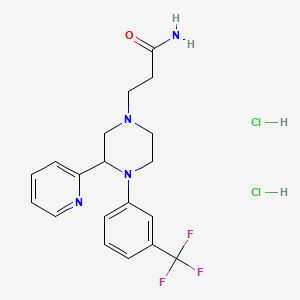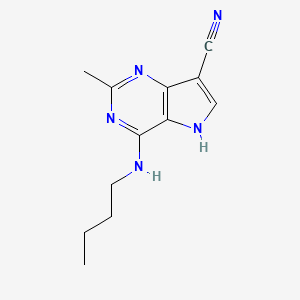
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for drug development and other scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- typically involves the cyclization of 3-aminopyrroles. One common method is the Thorpe-Ziegler cyclization, which involves the reaction of 3-anilino-2-cyanoacrylonitrile with α-haloketones under basic conditions . The reaction is carried out in anhydrous dimethylformamide (DMF) in the presence of potassium carbonate (K2CO3) as the base. The presence of an aryl substituent on the amino moiety of the enamine group facilitates the formation of the N-anion required for alkylation and subsequent carbanion formation for the cyclization involving the cyano group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The unique electronic properties of this compound make it useful in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-chloro-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 2-methyl-
- 5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(ethylamino)-2-methyl-
Uniqueness
5H-Pyrrolo(3,2-d)pyrimidine-7-carbonitrile, 4-(butylamino)-2-methyl- is unique due to the presence of the butylamino group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for drug development and other scientific research applications.
Propriétés
Numéro CAS |
84905-66-8 |
|---|---|
Formule moléculaire |
C12H15N5 |
Poids moléculaire |
229.28 g/mol |
Nom IUPAC |
4-(butylamino)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carbonitrile |
InChI |
InChI=1S/C12H15N5/c1-3-4-5-14-12-11-10(16-8(2)17-12)9(6-13)7-15-11/h7,15H,3-5H2,1-2H3,(H,14,16,17) |
Clé InChI |
RFPVVIGJADVDIW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=NC2=C1NC=C2C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


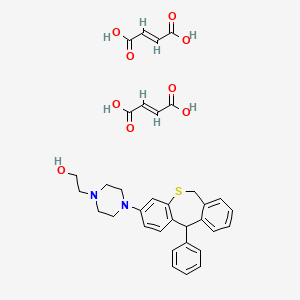
![5-Tert-butyl-4-({2-cyclohexyl-6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl 1-methyl-1h-imidazole-4-sulfonate](/img/structure/B15189678.png)
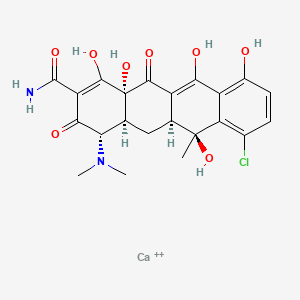
![2-ethoxy-3-[4-[2-(4-oxo-2H-1,3-benzoxazin-3-yl)ethoxy]phenyl]propanoic acid](/img/structure/B15189697.png)

